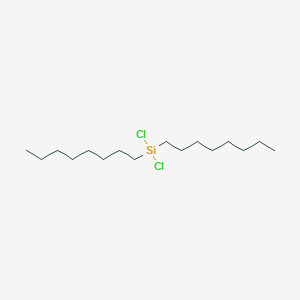

二氯二辛基硅烷

描述

Dichlorodioctylsilane, also known as Di-n-octyldichlorosilane, is a di-n-alkyldichlorosilane . It has the empirical formula C16H34Cl2Si and a molecular weight of 325.43 . It is used for the silanization of metal oxide to improve the interface between the metal atoms and polymeric matrix . It can also be used in the synthesis of phenazasiline for the formation of hole transporting material for organic electronics .

Molecular Structure Analysis

The Dichlorodioctylsilane molecule contains a total of 52 bonds. There are 18 non-H bonds and 14 rotatable bonds . The molecule’s structure includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis

Dichlorodioctylsilane has a density of 0.9±0.1 g/cm3, a boiling point of 340.3±10.0 °C at 760 mmHg, and a flash point of 153.7±16.6 °C . It has a molar refractivity of 94.6±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 14 freely rotating bonds .科学研究应用

金属氧化物的硅烷化

二氯二辛基硅烷: 用于金属氧化物的硅烷化。此过程增强了金属原子和聚合物基体之间的界面,这对各种工业和研究应用至关重要。 改善的界面有助于复合材料的稳定性和耐久性 .

空穴传输材料的合成

在有机电子学领域,二氯二辛基硅烷用于合成吩嗪硅烷,一种形成空穴传输材料的化合物。 这些材料对于有机电子器件的有效运行至关重要,因为它们促进了正电荷载流子的运动 .

锂离子电池负极材料的制备

该化合物在锂离子电池负极材料的制备中起着重要作用。 通过改善负极和电解质之间的界面,二氯二辛基硅烷有助于开发具有更高容量和更长循环寿命的电池 .

有机光伏材料的生产

二氯二辛基硅烷是有机光伏 (OPV) 材料生产中的前体。 这些材料显示出相对较高的功率转换效率 (PCE),这对开发具有成本效益和高效的太阳能电池至关重要 .

先进催化

功能化的二氧化硅纳米粒子可以从二氯二辛基硅烷中衍生出来,它们被用于先进催化。 这些纳米粒子表现出独特的物理化学特性,使其适合催化应用,从而导致更有效的化学反应 .

药物递送和生物医学应用

该化合物在药物递送系统和其他生物医学应用的开发中也起着重要作用。 例如,功能化的二氧化硅纳米粒子可以被设计用于将药物递送至体内的特定部位,从而提高治疗效果并减少副作用 .

安全和危害

作用机制

Target of Action

Dichlorodioctylsilane, also known as Di-n-octyldichlorosilane, is primarily used for the silanization of metal oxide . The primary target of this compound is the metal oxide surface, where it acts to improve the interface between the metal atoms and the polymeric matrix .

Mode of Action

The compound interacts with its target, the metal oxide surface, through a process known as silanization . This process involves the formation of covalent bonds between the silicon atom in the silane and the oxygen atoms on the metal oxide surface. The result is an improved interface between the metal atoms and the polymeric matrix .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of phenazasiline, a hole transporting material for organic electronics . This suggests that Dichlorodioctylsilane may influence pathways related to electronic conductivity and energy transfer.

Result of Action

The primary result of Dichlorodioctylsilane’s action is the improved interface between metal atoms and the polymeric matrix . This can enhance the performance of materials in various applications, such as the fabrication of anode material for lithium-ion batteries . Additionally, Dichlorodioctylsilane is a precursor for a wide range of Organic Photovoltaic (OPV) materials that give relatively high power conversion efficiencies .

属性

IUPAC Name |

dichloro(dioctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34Cl2Si/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAGYCLEIYGJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](CCCCCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289916 | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18416-07-4 | |

| Record name | Dichlorodioctylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18416-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 65458 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018416074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

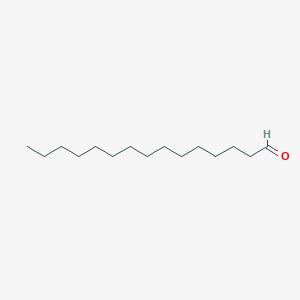

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)

![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)